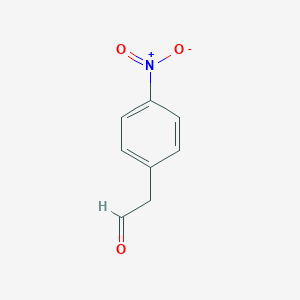

(4-Nitro-phenyl)-acetaldehyde

Descripción

Propiedades

IUPAC Name |

2-(4-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLKCBBPVHYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471616 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-05-5 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Mechanism and Reaction Design

Direct nitration of phenylacetaldehyde (C₆H₅CH₂CHO) is challenging due to the electron-withdrawing nature of the aldehyde group, which directs electrophilic substitution to the meta position. To achieve para-selectivity, the aldehyde is first protected as a diethyl acetal (C₆H₅CH₂CH(OEt)₂). This temporary conversion to an electron-donating group enables para-nitration. The process involves:

-

Acetal Formation : Phenylacetaldehyde reacts with excess ethanol and a catalytic acid (e.g., p-toluenesulfonic acid) under reflux.

-

Nitration : The acetal undergoes nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding the para-nitro product.

-

Deprotection : Hydrolysis with dilute hydrochloric acid regenerates the aldehyde group.

Optimization and Yield

-

Temperature Control : Maintaining temperatures below 5°C minimizes byproducts like meta-nitro isomers and oxidation side reactions.

-

Solvent System : Using acetic anhydride as a solvent enhances nitration efficiency, achieving yields of 72–78%.

-

Industrial Scaling : Continuous flow reactors reduce reaction times and improve safety by mitigating exothermic risks.

Oxidation of 4-Nitrophenylethanol

Reaction Pathway

4-Nitrophenylethanol (O₂NC₆H₄CH₂CH₂OH) serves as a precursor for the aldehyde via controlled oxidation. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.

Procedure

-

Oxidation : 4-Nitrophenylethanol is dissolved in dichloromethane (DCM) and treated with PCC (1.2 equiv.) at room temperature for 4–6 hours.

-

Workup : The mixture is filtered through Celite, and the solvent is evaporated to isolate the crude product.

-

Purification : Recrystallization from ethanol-water (3:1) yields pure (4-Nitro-phenyl)-acetaldehyde.

Performance Metrics

-

Yield : 82–85% with PCC; 88–90% with DMP.

-

Side Reactions : Minimal (<5%) formation of carboxylic acid when anhydrous conditions are strictly maintained.

Hydrolysis of 4-Nitrobenzyl Dibromide

Synthetic Strategy

This method adapts the hydrolysis of geminal dibromides, a route historically used for 4-nitrobenzaldehyde. For this compound, the dibromide precursor (O₂NC₆H₄CH₂CHBr₂) is hydrolyzed under acidic conditions:

Steps

Challenges and Solutions

-

Regioselectivity : Bromination must occur at the terminal carbon to avoid branching. Excess Br₂ and controlled irradiation ensure >90% selectivity.

Enzymatic Synthesis Using Lipase Catalysts

Biocatalytic Approach

Recent advances employ immobilized lipases (e.g., from Bacillus coagulans) to catalyze esterification or transesterification reactions. While primarily used for 4-nitrophenyl acetate synthesis, this method can be adapted for aldehyde production via redox cascades.

Experimental Setup

-

Substrate Preparation : 4-Nitrophenylethanol and acetic acid are dissolved in n-heptane.

-

Enzyme Immobilization : Lipase is immobilized on molecular sieves (3 Å pore size) to enhance stability.

-

Reaction : Conducted at 65°C for 3 hours, achieving 90% conversion to the ester intermediate, which is subsequently oxidized.

Advantages

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Nitration with Acetal | Phenylacetaldehyde | HNO₃, H₂SO₄, 0–5°C | 72–78 | Industrial |

| Alcohol Oxidation | 4-Nitrophenylethanol | PCC/DMP, DCM, rt | 82–90 | Laboratory |

| Dibromide Hydrolysis | 4-Nitrophenylethane | Br₂, H₂SO₄, reflux | 60–65 | Moderate |

| Enzymatic Synthesis | 4-Nitrophenylethanol | Lipase, n-heptane, 65°C | 85–90 | Emerging |

Industrial Production Considerations

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(4-Nitro-phenyl)-acetaldehyde is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in numerous chemical reactions, making it a valuable building block for creating more complex molecules.

Synthesis of Tetrahydroisoquinoline Derivatives

Recent studies have highlighted the use of this compound in the synthesis of tetrahydroisoquinoline derivatives, which are important in medicinal chemistry. These derivatives have shown potential as enzyme inhibitors and therapeutic agents for treating various diseases, including cancer and cardiovascular conditions .

Biological Applications

Biochemical Assays

In biological research, this compound can be employed in biochemical assays to investigate enzyme-catalyzed reactions involving aldehyde groups. Its ability to participate in such reactions makes it useful for studying enzyme kinetics and mechanisms.

Antioxidant and Anticancer Properties

Research has indicated that compounds containing nitrophenyl groups, including this compound, may possess antioxidant and anticancer properties. This has led to investigations into its potential as a therapeutic agent in cancer treatment, with studies focusing on its efficacy against various cancer cell lines .

Industrial Applications

Production of Dyes and Pigments

this compound is utilized in the industrial production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics or stability under various conditions.

Specialty Chemicals

The compound also finds application in the synthesis of specialty chemicals, which are used in diverse industries ranging from agriculture to materials science. Its multifunctionality makes it suitable for developing novel chemical products with tailored properties.

Mecanismo De Acción

The mechanism of action of (4-Nitro-phenyl)-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that may further interact with biological molecules.

Comparación Con Compuestos Similares

Structural and Physical Properties

*Inference based on nitro-group increasing molecular weight and reducing volatility.

Key Observations :

- The nitro group in this compound enhances molecular polarity and likely reduces volatility compared to acetaldehyde. Its hydrolytic instability contrasts with acetaldehyde’s volatility and malonaldehyde’s metabolic reactivity .

- 4-Methylbenzeneacetaldehyde (a methyl-substituted analog) lacks the electron-withdrawing nitro group, resulting in distinct reactivity and stability .

This compound

- Synthesis: Prepared via hydrolysis of imine oximes (e.g., (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime), yielding nitroisonitrosoacetophenone (ninap) .

- Reactivity: Participates in coordination chemistry (e.g., Pd(II) complex formation) and exhibits nonlinear optical behavior due to electron-deficient nitro group .

Acetaldehyde

- Synthesis: Produced via ethanol oxidation (industrial) or yeast metabolism (e.g., in wine ).

- Reactivity : Forms adducts with proteins, phospholipids, and DNA ; pivotal in atmospheric chemistry as a peroxyacetyl nitrate precursor .

Malonaldehyde

- Synthesis : Byproduct of lipid peroxidation; metabolized to acetaldehyde .

- Reactivity : Forms DNA and protein adducts, contributing to oxidative stress .

Contrast :

- This compound’s synthetic utility in metal coordination contrasts with acetaldehyde’s role in biological systems and malonaldehyde’s metabolic toxicity .

Key Insight :

- The nitro group expands this compound’s utility in materials science, whereas acetaldehyde and its derivatives dominate industrial and biological contexts .

Actividad Biológica

(4-Nitro-phenyl)-acetaldehyde, a compound with both an aldehyde and a nitro functional group, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and enzyme assays. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, along with an aldehyde group (-CHO). This unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. Notably:

- Enzyme Interactions : It is suggested that this compound may serve as a substrate for certain enzymes, similar to its structural analogs like 4-nitrophenol.

- Catalytic Reactions : The compound has been utilized in catalytic reactions involving metallic nanoparticles, where the reduction of 4-nitrophenol to 4-aminophenol is a widely studied model reaction.

Anti-inflammatory Effects

Research into nitro-substituted compounds has revealed their potential anti-inflammatory properties. The positioning of the nitro group significantly influences these effects. For example, compounds with para-nitro substitutions have exhibited notable anti-inflammatory activity through interactions with cyclooxygenase enzymes .

Data Table: Biological Activities of this compound and Related Compounds

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of several nitro-substituted compounds against laboratory strains. The results indicated that compounds with similar structures to this compound exhibited varying degrees of inhibition, suggesting potential for further development in antimicrobial therapies .

- Enzyme Assays : In biochemical assays designed to study enzyme-catalyzed reactions involving aldehydes, this compound was employed as a substrate. The results demonstrated its utility in understanding enzyme kinetics and mechanisms.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains underexplored. However, related studies suggest that compounds with nitro groups can exhibit varied absorption, distribution, metabolism, and excretion (ADME) properties depending on their structure. Toxicological assessments are crucial for evaluating the safety profile of this compound in potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for (4-Nitro-phenyl)-acetaldehyde, and how can its purity be validated?

Answer:

this compound can be synthesized via nitro-group functionalization of phenylacetaldehyde derivatives. A common approach involves the nitration of phenylacetaldehyde using mixed acids (HNO₃/H₂SO₄), followed by purification via column chromatography. Alternative routes include oxidation of 4-nitrophenylethanol using pyridinium chlorochromate (PCC) .

Validation:

- NMR Spectroscopy : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm and nitro-group aromatic protons at δ 8.2–8.5 ppm.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 165 (C₈H₇NO₃).

- FT-IR : Characteristic C=O stretch (~1720 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Basic: How can researchers accurately quantify this compound in complex mixtures?

Answer:

Two validated analytical methods are:

Derivatization with DNPH (2,4-dinitrophenylhydrazine) : Forms stable hydrazones detectable via HPLC-UV at 360 nm.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) : Targets m/z 45 (protonated acetaldehyde) but requires correction for interferences (e.g., fragment ions from larger aldehydes).

Key Data :

| Method | Sensitivity (ppbv) | R² (vs. DNPH) | Interference Risk |

|---|---|---|---|

| DNPH-HPLC | 0.02 | 1.00 | Low |

| PTR-MS | 0.05 | 0.72 | High |

| Recommendation : Use DNPH-HPLC for precise quantification in biological or environmental samples . |

Advanced: How does NOx influence the oxidation kinetics of this compound under combustion conditions?

Answer:

NOx significantly accelerates oxidation via the "NO-NO₂ looping" mechanism:

- Key Reaction : NO + HO₂ → OH + NO₂, increasing radical concentrations.

- Effect : Doping with 504 ppm NO reduces the onset temperature for oxidation by ~140 K at 1 atm, promoting reactivity in flow reactors.

Modeling Insight : Kinetic models incorporating NOx interactions predict a 40% reduction in ignition delay times compared to NOx-free systems .

Advanced: What experimental designs are optimal for studying this compound-induced DNA damage?

Answer:

- Cell Sensitivity Assay : Expose mammalian cells (e.g., HEK293) to 10–100 mM acetaldehyde for 60 minutes, followed by FACS analysis to measure apoptosis (Annexin V/PI staining) .

- Colony Formation Assay : After exposure, seed cells in methylcellulose medium and count colonies after 8 days to assess clonogenic survival.

Key Finding : Dose-dependent reduction in colony count (e.g., 50% decrease at 50 mM) indicates genotoxicity .

Basic: What are the metabolic pathways of this compound in mammalian systems?

Answer:

- Primary Pathway : Oxidation via aldehyde dehydrogenase (ALDH) to (4-Nitro-phenyl)-acetic acid, detectable via LC-MS.

- Toxicity Mechanism : Accumulation of unmetabolized aldehyde forms DNA adducts (e.g., N²-ethylidene-dGuo), validated using isotope-labeled tracers .

Advanced: How does this compound modulate neurotransmitter systems in neuropharmacological studies?

Answer:

In murine models, co-administration with morphine reverses respiratory tolerance:

- Experimental Design : Implant morphine pellets (75 mg) in mice, then administer 50–100 mg/kg acetaldehyde intravenously.

- Result : AUC analysis shows restored respiratory depression (p < 0.05), mediated by acetaldehyde’s inhibition of ALDH in the CNS .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, vapor-resistant goggles, and fume hoods (TLV-TWA: 25 ppm).

- Decontamination : Neutralize spills with 10% sodium bisulfite.

- Carcinogenicity : Classified as Group 2B (IARC) due to DNA adduct formation; avoid inhalation/contact .

Advanced: Can DFT methods predict the thermochemical properties of this compound derivatives?

Answer:

Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections achieve <3 kcal/mol error in enthalpy predictions:

- Protocol : Optimize geometry at B3LYP/6-311+G(d,p), then compute Gibbs free energy at MP2/cc-pVTZ.

- Application : Predicts nitro-group stabilization effects on aldehyde reactivity .

Basic: How does this compound partition in environmental systems?

Answer:

- Air-Water Partitioning : Log Kₐw = -2.1 (volatilization favored).

- Soil Adsorption : Log Koc = 1.8 (low retention in organic soils).

- Degradation : Photolytic half-life = 6–12 hours under UV light (λ = 300 nm) .

Advanced: What catalytic systems enhance the selective reduction of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.